8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an amino group and a dimethyl substitution on the tetrahydroisoquinoline ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds have been shown to induce conformational changes in their target enzymes, preventing the binding of certain substrates .
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to exhibit noteworthy cytotoxic effects against certain cell lines .
Action Environment
It’s worth noting that similar compounds have been found to be flammable, with combustion producing toxic nitrogen oxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The reaction conditions often require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: This compound shares a similar amino and dimethyl substitution but differs in its core structure, which is a pyrazoline ring.
Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one have similar biological activities but differ in their core indole structure.
Uniqueness: 8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its specific tetrahydroisoquinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-7-4-3-5-8(12)9(7)10(14)13-11/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVHRNCFYGJKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=CC=C2)N)C(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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